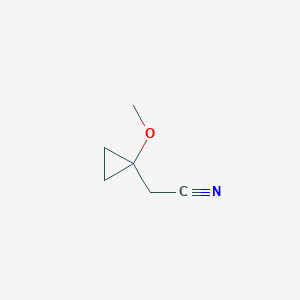

![molecular formula C13H9ClOS B2387232 4-[(4-Chlorophenyl)sulfanyl]benzaldehyde CAS No. 137736-07-3](/img/structure/B2387232.png)

4-[(4-Chlorophenyl)sulfanyl]benzaldehyde

Overview

Description

Molecular Structure Analysis

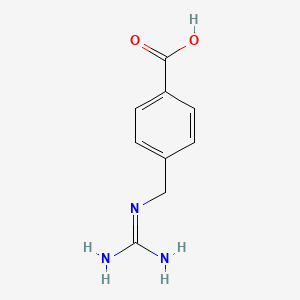

The molecular structure of 4-[(4-Chlorophenyl)sulfanyl]benzaldehyde can be represented by the SMILES notation:c1cc(ccc1C=O)Sc2ccc(cc2)Cl . This notation indicates that the compound consists of two phenyl rings, one of which is substituted with a chlorine atom and the other with an aldehyde group. The two rings are connected via a sulfur atom .

Scientific Research Applications

Crystal Structure and Interactions

4-[(4-Chlorophenyl)sulfanyl]benzaldehyde and its derivatives demonstrate significant structural and interactional properties. For instance, one derivative forms supramolecular helical chains in the crystal, stabilized by specific interactions, indicating potential applications in crystal engineering and design (Caracelli et al., 2018). Another derivative, featuring a chlorophenyl ring and a central propenone unit, exhibits distinct molecular orientations, suggesting possible implications in molecular geometry studies (Lei & Bai, 2009).

Nonlinear Optical Applications

Thiolated derivatives of 4-[(4-Chlorophenyl)sulfanyl]benzaldehyde have been investigated for their nonlinear optical properties. Certain crystals demonstrate specific packing motifs and hydrogen-bonded chains, contributing to macroscopic second-order nonlinearity, pivotal for applications in photonics and telecommunication (Seo et al., 2012).

Oxidation and Chemical Reactivity

Studies have shown that 4-[(4-Chlorophenyl)sulfanyl]benzaldehyde derivatives participate in various oxidation reactions. For example, the oxidation of methoxy substituted benzyl phenyl sulfides, related to 4-[(4-Chlorophenyl)sulfanyl]benzaldehyde, has been used to differentiate between different types of oxidants, providing insights into the mechanisms of chemical reactions (Lai et al., 2002). Another study focused on the reactivity of rhodium-bound benzaldehyde thiosemicarbazones, unveiling the oxidation behavior of sulfur centers, which is fundamental for understanding and designing metal-organic frameworks and catalysis processes (Seth & Bhattacharya, 2011).

Synthesis and Characterization of Compounds

The synthesis and characterization of various derivatives of 4-[(4-Chlorophenyl)sulfanyl]benzaldehyde have led to discovering compounds with unique properties. For instance, the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes has been documented, offering potential applications in chemiluminescence and molecular probes (Watanabe et al., 2010). In another study, sulfur-containing aromatic polyimides were synthesized, showing high refractive indices and small birefringence, which are crucial for optical materials and electronic device applications (Tapaswi et al., 2015).

Mechanism of Action

Mode of Action

The compound interacts with its targets through covalent bonding or non-covalent interactions such as hydrogen bonding and van der Waals forces. This interaction can lead to inhibition or activation of the target enzymes or receptors, resulting in altered cellular signaling and function. For example, binding to a kinase might inhibit its activity, leading to reduced phosphorylation of downstream proteins .

Biochemical Pathways

4-[(4-Chlorophenyl)sulfanyl]benzaldehyde affects several biochemical pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway . These pathways are critical for cell survival and proliferation. Inhibition of these pathways can lead to cell cycle arrest and induction of apoptosis .

Pharmacokinetics

The pharmacokinetics of 4-[(4-Chlorophenyl)sulfanyl]benzaldehyde involve its absorption, distribution, metabolism, and excretion (ADME) properties:

properties

IUPAC Name |

4-(4-chlorophenyl)sulfanylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClOS/c14-11-3-7-13(8-4-11)16-12-5-1-10(9-15)2-6-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIARHGLPZDXHLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)SC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-Chlorophenyl)sulfanyl]benzaldehyde | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

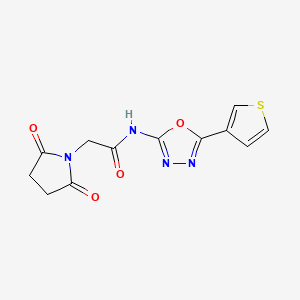

![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2387151.png)

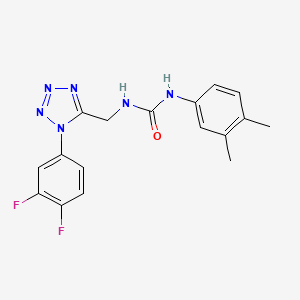

![2-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-7-methyl-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B2387155.png)

![2-(6-Cyclohexyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2387157.png)

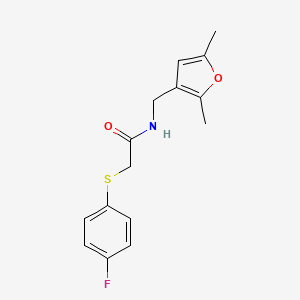

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2387166.png)

![5-[(5-Bromothiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2387170.png)

![Ethyl 2-[(4-hydroxyphenyl)sulfanyl]acetate](/img/structure/B2387171.png)